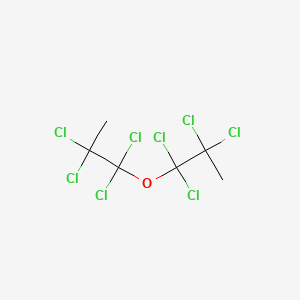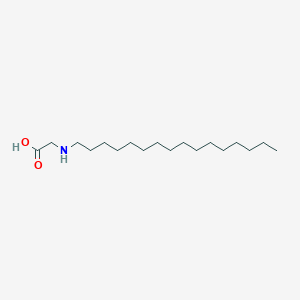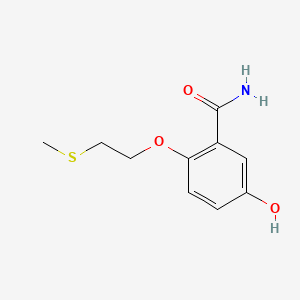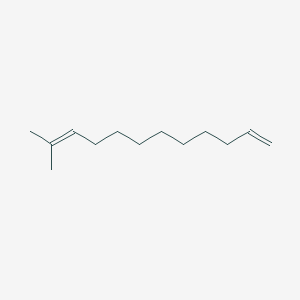
11-Methyldodeca-1,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyldodeca-1,10-diene is an organic compound characterized by its two double bonds and a methyl group attached to the eleventh carbon atom. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The presence of these double bonds makes this compound a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Methyldodeca-1,10-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to produce the diene.
Acyclic Diene Metathesis (ADMET): This polymerization technique is used to prepare acyclic diene monomers by employing catalysts such as molybdenum and tungsten compounds.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale dehydration and dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyldodeca-1,10-diene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Epoxides and Diols: Formed through oxidation reactions.
Alkanes: Produced via reduction reactions.
Halogenated Derivatives: Result from substitution reactions.
Applications De Recherche Scientifique
11-Methyldodeca-1,10-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its role in cell signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Methyldodeca-1,10-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl group allow it to participate in a range of chemical reactions, influencing cellular processes and signaling pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: Another diene, used as a monomer in the synthesis of natural rubber.
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but with a different arrangement of double bonds and methyl groups.
Uniqueness of 11-Methyldodeca-1,10-diene: this compound stands out due to its specific arrangement of double bonds and the presence of a methyl group on the eleventh carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Propriétés
Numéro CAS |
18625-77-9 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
11-methyldodeca-1,10-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4,12H,1,5-11H2,2-3H3 |
Clé InChI |
KYSNRMGJOYWQQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCCCCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


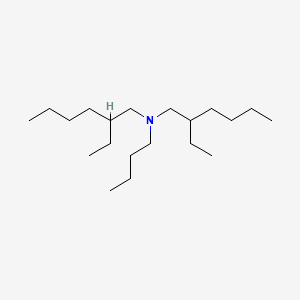
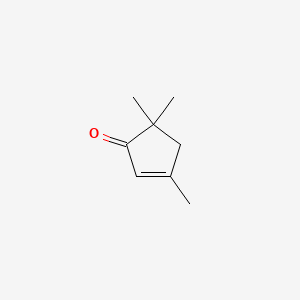


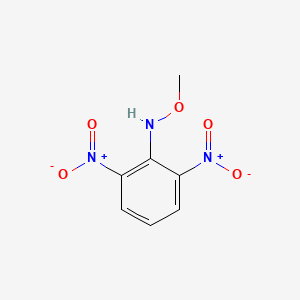
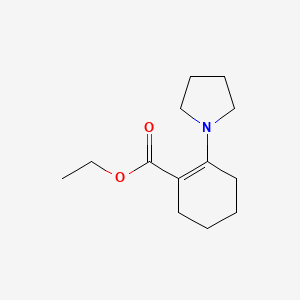
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

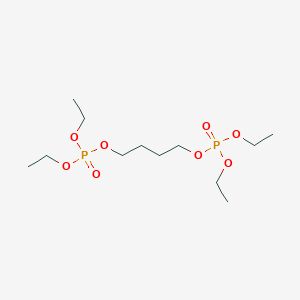
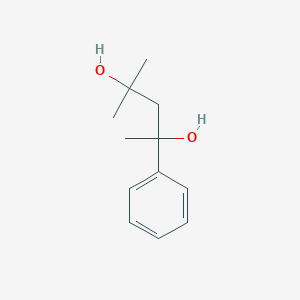
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
